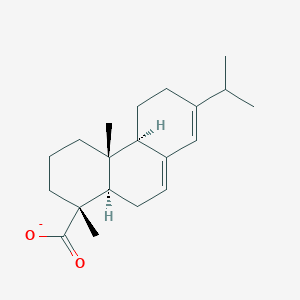

Abieta-7,13-dien-18-oat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Abietic acid, also known as abietinic acid or sylvic acid, is a naturally occurring organic acid found predominantly in coniferous trees. It is a significant component of rosin, the solid portion of the oleoresin of these trees. Abietic acid is a colorless solid when pure but is often found as a glassy or partly crystalline yellowish solid in commercial samples. It is widely used in various industries, including paints, varnishes, soaps, and soldering flux .

Wissenschaftliche Forschungsanwendungen

Abietic acid has a wide range of applications in scientific research:

Chemistry: Used as a starting material for synthesizing various derivatives and as a component in resin analysis.

Industry: Utilized in the production of paints, varnishes, and lacquers due to its drying properties.

Wirkmechanismus

Abietic acid exerts its effects through multiple molecular pathways:

Anti-inflammatory: Inhibits the MAPK pathway, reducing neuroinflammation and blood-brain barrier disruption.

Anticancer: Induces apoptosis in cancer cells via the extrinsic apoptosis pathway, upregulating Fas, Fasl, and caspase-8.

Antioxidant: Exhibits high antioxidant activity, contributing to its wound-healing properties.

Biochemische Analyse

Biochemical Properties

It is known that this compound is involved in the pathway of abietic acid biosynthesis . The enzyme Abietadienol/abietadienal oxidase (CYP720B1) is known to interact with Abieta-7,13-diene-18-oate . This enzyme catalyzes the oxidation of multiple diterpene alcohol and aldehydes .

Molecular Mechanism

It is known to be involved in the pathway of abietic acid biosynthesis . The enzyme Abietadienol/abietadienal oxidase (CYP720B1) catalyzes the oxidation of multiple diterpene alcohol and aldehydes

Metabolic Pathways

Abieta-7,13-diene-18-oate is involved in the pathway of abietic acid biosynthesis . The enzyme Abietadienol/abietadienal oxidase (CYP720B1) interacts with Abieta-7,13-diene-18-oate in this pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Abietic acid is primarily extracted from tree rosin through isomerization. The process involves dissolving rosin in ethanol and hydrochloric acid, followed by refluxing and steam distillation to remove ethanol and acid. The residue is then dissolved in ether, extracted with water, and dried over anhydrous sodium sulfate. The final product is obtained through crystallization .

Industrial Production Methods: In industrial settings, abietic acid is produced by converting resin acids into ester gum through reactions with controlled amounts of glycerol or other polyhydric alcohols. This process enhances the stability and usability of the resin acids in various applications .

Types of Reactions:

Reduction: It can be reduced to form different derivatives, although specific reduction reactions are less commonly documented.

Substitution: Abietic acid reacts with bases, both organic and inorganic, producing salts and other derivatives.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or oxidizing agents under controlled conditions.

Reduction: Requires reducing agents, though specific conditions are less frequently detailed.

Substitution: Involves bases such as sodium hydroxide or other metallic bases.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Abietic acid belongs to the abietane diterpene group of organic compounds derived from four isoprene units. Similar compounds include:

- Neoabietic acid

- Palustric acid

- Levopimaric acid

These compounds share similar structural features and are also found in rosin. abietic acid is unique due to its predominant presence and extensive industrial applications .

Abietic acid stands out for its versatility and wide range of applications, from industrial uses to potential therapeutic benefits. Its unique chemical properties and reactivity make it a valuable compound in various fields of research and industry.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Abieta-7,13-diene-18-oate involves the conversion of Abieta-7,13-diene to its corresponding carboxylic acid, which is then esterified with methanol to form the final product.", "Starting Materials": [ "Abieta-7,13-diene", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Abieta-7,13-diene is treated with sulfuric acid to form its corresponding carbocation intermediate.", "The carbocation intermediate is then treated with sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then esterified with methanol using sulfuric acid as a catalyst.", "The resulting mixture is neutralized with sodium bicarbonate and extracted with diethyl ether.", "The diethyl ether layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the final product, Abieta-7,13-diene-18-oate." ] } | |

CAS-Nummer |

10248-55-2 |

Molekularformel |

C40H58CuO4 |

Molekulargewicht |

666.4 g/mol |

IUPAC-Name |

copper;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/2C20H30O2.Cu/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |

InChI-Schlüssel |

BCYMZMFCJMHEBD-UHFFFAOYSA-L |

Isomerische SMILES |

CC(C)C1=CC2=CCC3[C@](CCCC3(C2CC1)C)(C)C(=O)O.[Cu] |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C |

Kanonische SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Cu+2] |

Siedepunkt |

482 °F at 9 mmHg (NTP, 1992) |

Dichte |

1.07 g/cm³ |

Flammpunkt |

187 °C |

melting_point |

343 to 345 °F (NTP, 1992) 100-150 °C |

Andere CAS-Nummern |

10248-55-2 |

Physikalische Beschreibung |

Yellowish resinous powder. (NTP, 1992) Pellets or Large Crystals; NKRA; Dry Powder, Liquid, Other Solid; Other Solid; Liquid; Dry Powder; Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Liquid; Liquid, Other Solid Light yellow to amber solid; [ICSC] Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] PALE-YELLOW-TO-AMBER FRAGMENTS OR POWDER WITH CHARACTERISTIC ODOUR. |

Verwandte CAS-Nummern |

10248-55-2 (unspecified copper salt) 13463-98-4 (calcium salt) 14351-66-7 (hydrochloride salt) 23250-44-4 (potassium salt) 66104-40-3 (strontium salt) 66104-41-4 (barium salt) 67816-10-8 (Pd(+2) salt) 6798-76-1 (zinc salt) |

Löslichkeit |

Solubility in water: none |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.